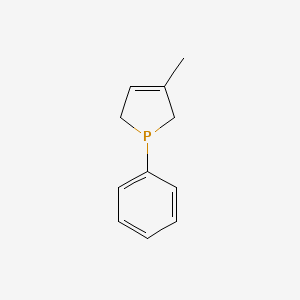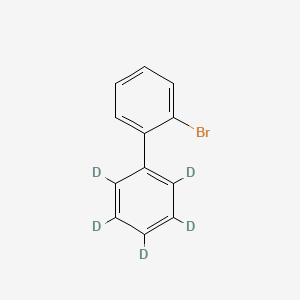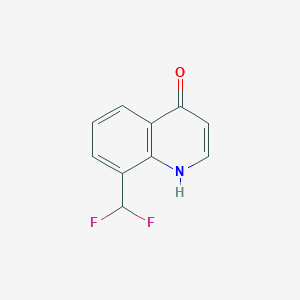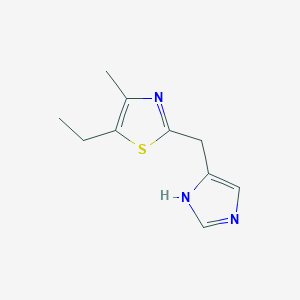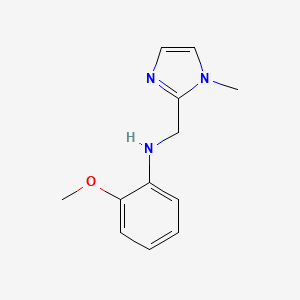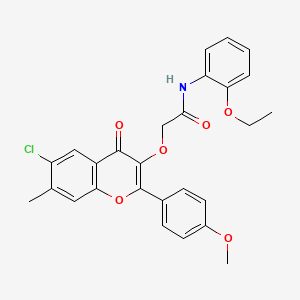
2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Chromen-4-one Core: This step involves the condensation of appropriate starting materials under acidic or basic conditions to form the chromen-4-one core.
Substitution Reactions: Introduction of the chloro, methoxy, and methyl groups through electrophilic aromatic substitution reactions.
Etherification: The chromen-4-one core is then reacted with an appropriate phenol derivative to introduce the ether linkage.
Amidation: Finally, the acetamide group is introduced through an amidation reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group in the chromen-4-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: The biochemical pathways affected by the compound, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((6-Chloro-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide
- 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-phenylacetamide
Propiedades
Fórmula molecular |
C27H24ClNO6 |
|---|---|
Peso molecular |
493.9 g/mol |
Nombre IUPAC |
2-[6-chloro-2-(4-methoxyphenyl)-7-methyl-4-oxochromen-3-yl]oxy-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24ClNO6/c1-4-33-22-8-6-5-7-21(22)29-24(30)15-34-27-25(31)19-14-20(28)16(2)13-23(19)35-26(27)17-9-11-18(32-3)12-10-17/h5-14H,4,15H2,1-3H3,(H,29,30) |
Clave InChI |
SWLDDBSHRGBCPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)COC2=C(OC3=C(C2=O)C=C(C(=C3)C)Cl)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


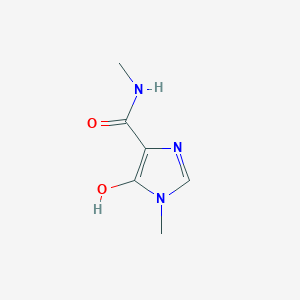
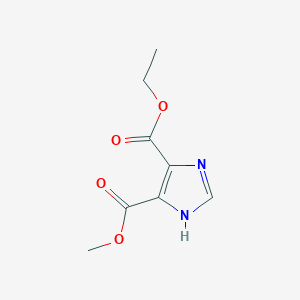
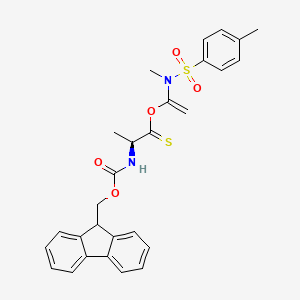
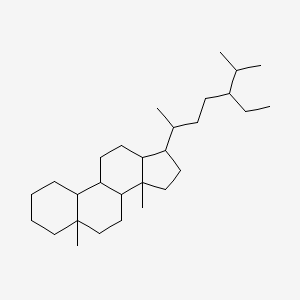
![4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)
